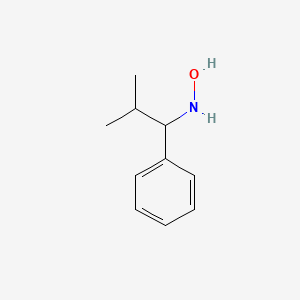

N-(2-methyl-1-phenylpropyl)hydroxylamine

描述

N-(2-methyl-1-phenylpropyl)hydroxylamine is a hydroxylamine derivative characterized by a branched alkyl chain (2-methyl-1-phenylpropyl) attached to the nitrogen atom. The latter is a commercially available alkoxyamine initiator widely used in nitroxide-mediated polymerization (NMP) for synthesizing styrene and acrylate polymers with controlled molecular weights and low polydispersities . Its molecular formula is C₂₂H₃₁NO (MW 325.49), and it is typically stored as a stable solid or oil, depending on substituents .

属性

CAS 编号 |

887411-41-8 |

|---|---|

分子式 |

C10H15NO |

分子量 |

165.23 g/mol |

IUPAC 名称 |

N-(2-methyl-1-phenylpropyl)hydroxylamine |

InChI |

InChI=1S/C10H15NO/c1-8(2)10(11-12)9-6-4-3-5-7-9/h3-8,10-12H,1-2H3 |

InChI 键 |

HCZDPFGDLXZFHE-UHFFFAOYSA-N |

SMILES |

CC(C)C(C1=CC=CC=C1)NO |

规范 SMILES |

CC(C)C(C1=CC=CC=C1)NO |

产品来源 |

United States |

科学研究应用

Polymer Chemistry Applications

Nitroxide-Mediated Living Radical Polymerization (NMP)

N-(2-methyl-1-phenylpropyl)hydroxylamine is primarily utilized as an initiator in Nitroxide-Mediated Living Radical Polymerization (NMP). This technique allows for the synthesis of well-defined polymers with controlled architectures. The compound acts as a stable radical initiator, facilitating the controlled radical polymerization of various monomers, including styrene and divinylbenzene .

Key Features of NMP

- Controlled Polymerization : The use of this compound enables the generation of radical species that can propagate through monomer addition, leading to polymers with desired molecular weights and polydispersity indices.

- Crosslinking Reactions : It enhances the mechanical properties of the resulting polymers through the formation of three-dimensional networks, making it valuable in material science applications.

Molecular Chaperone Enhancement

Research has indicated that hydroxylamine derivatives can enhance the expression and activity of molecular chaperones in cells under physiological stress. This property is crucial for cellular defense mechanisms against diseases .

Case Study: Cell-based Assays

In cell-based assays, compounds similar to this compound showed significant activity in enhancing chaperone levels during stress conditions:

| Compound Structure | IC50 (μM) |

|---|---|

| Hydroxylamine Derivative A | 0.90 |

| Hydroxylamine Derivative B | 0.81 |

These findings underscore the therapeutic potential of hydroxylamines in enhancing cellular resilience against stress-related damage.

Summary and Future Directions

This compound is a versatile compound with significant applications in both polymer chemistry and medicinal chemistry. Its role as an initiator in controlled radical polymerization processes and its potential to enhance molecular chaperone activity highlight its importance in scientific research.

Future studies may focus on optimizing its synthesis for broader applications and exploring its biological activities further, particularly in therapeutic contexts where cellular protection is paramount.

相似化合物的比较

Comparative Data Tables

Table 1: Physical and Structural Properties

| Compound Name | Molecular Formula | MW | Physical State | Key Applications |

|---|---|---|---|---|

| N-(2-methyl-1-phenylpropyl)hydroxylamine | C₁₀H₁₅NO | 165.2 | Not reported | Intermediate synthesis |

| N-tert-butyl-N-(2-methyl-1-phenylpropyl)-O-(1-phenylethyl)hydroxylamine | C₂₂H₃₁NO | 325.5 | Solid/Oil | NMP initiator for styrene |

| MAMA-SG1 | C₁₅H₃₃NO₅P | 362.4 | Solid | High-activity NMP initiator |

| N-(2-Methoxyphenyl)hydroxylamine | C₇H₉NO₂ | 139.2 | Not reported | Metabolic studies |

Table 2: Polymerization Performance

常见问题

Q. What are the recommended storage conditions for N-(2-methyl-1-phenylpropyl)hydroxylamine to ensure stability during polymerization experiments?

The compound should be stored at −20°C in airtight containers to prevent thermal degradation or moisture absorption, as its melting point (43–47°C) indicates sensitivity to temperature fluctuations. Stability data suggest a shelf life of ≥5 years under these conditions. Proper storage minimizes initiator decomposition, which is critical for reproducible results in nitroxide-mediated polymerization (NMP) .

Q. Which spectroscopic methods are most effective for characterizing this compound and its derived polymers?

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm the structure of the initiator and monitor polymerization progress (e.g., disappearance of vinyl groups in monomers).

- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight and purity of the initiator.

- Gel Permeation Chromatography (GPC): Analyze polymer molecular weight distributions. These methods are standard for verifying synthetic success and polymer architecture .

Q. What safety precautions are necessary when handling this compound?

- Personal Protective Equipment (PPE): Gloves, lab coats, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation.

- Hazard Mitigation: Classified as Skin Corr. 1B and Oxidizing Solid 3 , requiring strict avoidance of skin/eye contact. Review Safety Data Sheets (SDS) for emergency procedures .

Q. How is the purity of this compound assessed for research use?

Purity (≥98%) is typically confirmed via HPLC with UV detection (λmax ~255 nm) and elemental analysis . Acceptable thresholds depend on application; ≥95% is standard for polymerization studies to minimize side reactions .

Advanced Research Questions

Q. How does the structure of this compound influence its efficiency as a nitroxide mediator in controlled radical polymerization?

The tert-butyl and phenyl groups in its structure (SMILES: CC(C)C(N(OC(C)c1ccc(CCl)cc1)C(C)(C)C)c2ccccc2) enhance steric stabilization, prolonging radical lifetime and improving control over polymer molecular weight. Comparative studies with alkoxyamines lacking bulky substituents show reduced dispersity (Đ <1.3) when using this initiator .

Q. What experimental approaches analyze the metabolic pathways of hydroxylamine derivatives in hepatic microsomes?

- Enzyme Induction Models: Pre-treat rodents with CYP inducers (e.g., β-naphthoflavone for CYP1A, phenobarbital for CYP2B) to isolate metabolic contributions.

- HPLC-MS/MS: Quantify metabolites like o-aminophenol and parent amines.

- CYP Inhibition Assays: Use selective inhibitors (e.g., ketoconazole for CYP3A4) to identify dominant enzymes. For N-(2-methoxyphenyl)hydroxylamine, CYP1A and CYP2E1 are key oxidizers .

Q. How can reaction conditions be optimized to achieve target polymer molecular weights using this initiator?

- Temperature: Conduct polymerization at 120–130°C to balance initiation rate and radical stability.

- Monomer-to-Initiator Ratio: Adjust to control chain length (e.g., [M]/[I] = 200:1 yields ~20 kDa polymers).

- Solvent Choice: Use bulk or aprotic solvents (e.g., toluene) to minimize chain-transfer reactions. Real-time monitoring via NMR ensures kinetic control .

Q. What role do cytochrome P450 enzymes play in the biotransformation of hydroxylamine derivatives?

CYP1A and CYP2B subfamilies catalyze reductive metabolism (e.g., converting N-(2-methoxyphenyl)hydroxylamine to o-anisidine), while CYP2E1 drives oxidation to o-aminophenol. Species-specific differences (rat vs. rabbit microsomes) highlight the need for cross-validated models .

Q. What strategies modify this compound to enhance polymerization performance?

Q. How are synthetic byproducts or contaminants identified during initiator synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。